
Silane, ethenylidenebis[ethenyldimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, ethenylidenebis[ethenyldimethyl-] is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, ethenylidenebis[ethenyldimethyl-] is particularly notable for its applications in various fields, including polymer chemistry, materials science, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silane, ethenylidenebis[ethenyldimethyl-] typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound, such as an alkene or alkyne, in the presence of a catalyst. This reaction can be carried out using various catalysts, including platinum, rhodium, and palladium complexes .
Industrial Production Methods
Industrial production of silane, ethenylidenebis[ethenyldimethyl-] often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process .
化学反应分析
Types of Reactions
Silane, ethenylidenebis[ethenyldimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors, such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .
科学研究应用
Silane, ethenylidenebis[ethenyldimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants, as well as in the modification of surfaces to enhance their properties
作用机制
The mechanism of action of silane, ethenylidenebis[ethenyldimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound can interact with molecular targets through hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds. This reaction can be catalyzed by various metal complexes, leading to the formation of new silicon-carbon bonds .
相似化合物的比较
Silane, ethenylidenebis[ethenyldimethyl-] can be compared with other similar compounds, such as:
Silane (SiH4): A simple silane used as a precursor for silicon-based materials.
Vinylsilane: Contains a vinyl group attached to a silicon atom, used in polymer chemistry.
Phenylsilane: Contains a phenyl group attached to a silicon atom, used in organic synthesis
The uniqueness of silane, ethenylidenebis[ethenyldimethyl-] lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for the formation of stable bonds with both organic and inorganic substrates, making it a valuable compound in many fields .
属性
CAS 编号 |
824985-54-8 |
|---|---|
分子式 |
C10H20Si2 |
分子量 |
196.44 g/mol |
IUPAC 名称 |
ethenyl-[1-[ethenyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h8-9H,1-3H2,4-7H3 |
InChI 键 |
ATTHRJCZKSIRPT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C=C)C(=C)[Si](C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


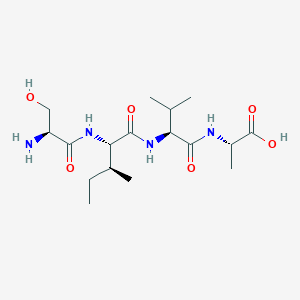
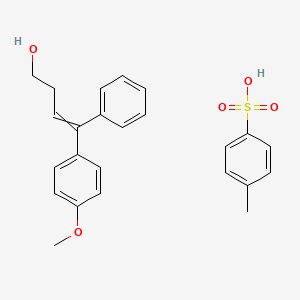
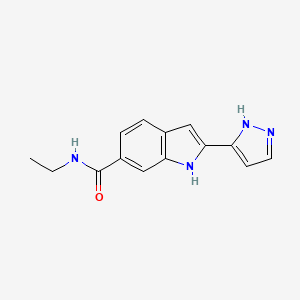
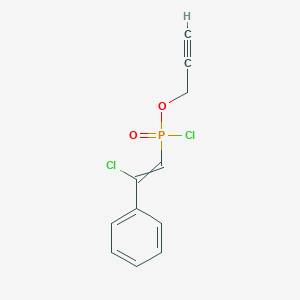
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
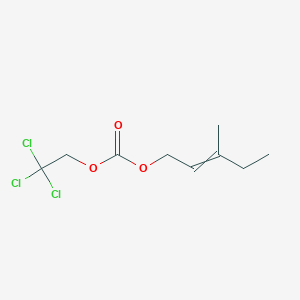


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
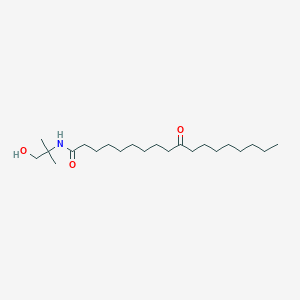

![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)

